molecular formula C25H24N2O4S B2430204 (3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892302-45-3

(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2430204
CAS No.: 892302-45-3
M. Wt: 448.54
InChI Key: IUJOPPRPLXZFSH-BUVRLJJBSA-N
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Description

(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
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Properties

IUPAC Name

(3E)-3-[(2-methoxy-5-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-17-8-11-19(12-9-17)16-27-22-7-5-4-6-20(22)25(28)24(32(27,29)30)15-26-21-14-18(2)10-13-23(21)31-3/h4-15,26H,16H2,1-3H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJOPPRPLXZFSH-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)C)OC)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)C)OC)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone family, which has garnered interest for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its antituberculosis properties, cytotoxicity against various cancer cell lines, and other relevant biological effects.

Antituberculosis Activity

Recent studies have highlighted the antituberculosis (TB) activity of benzothiazinones, particularly derivatives that exhibit potent inhibition against Mycobacterium tuberculosis. The mechanism of action is primarily through inhibition of the enzyme DprE1, which is crucial for the synthesis of mycobacterial cell walls.

Key Findings:

  • Inhibition of DprE1 : The compound has been shown to bind effectively to DprE1, inhibiting its activity and thus preventing the growth of TB bacteria .
  • Comparative Studies : In comparative assays with established TB drugs, the compound demonstrated significant potency against various strains of Mycobacterium, including drug-resistant strains .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated against several cancer cell lines, including prostate (PC3), breast (MCF-7), and ovarian (HeLa) cancer cells.

Cytotoxicity Results:

Cell LineIC50 (μM)
PC3>20
MCF-715
HeLa>20

These results indicate that while the compound exhibits some cytotoxicity against MCF-7 cells, it is relatively non-toxic to PC3 and HeLa cells at higher concentrations .

Mechanistic Insights

The biological activity of benzothiazinones is often attributed to their ability to undergo metabolic transformations that enhance their efficacy. For instance:

  • Oxidation Products : Studies on oxidized forms of benzothiazinones revealed that sulfoxide derivatives exhibited enhanced anti-TB activity compared to their parent compounds. This suggests that metabolic activation may play a role in their pharmacological effects .

Case Studies and Research Findings

Several studies have explored the broader implications of benzothiazinone derivatives in medicinal chemistry:

  • Anticancer Activity : Research has indicated that certain benzothiazinone derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives with specific substitutions have shown improved selectivity towards cancer cells while sparing normal cells .
  • Multicomponent Reactions : The use of benzothiazinones in multicomponent reactions has led to the synthesis of novel compounds with diverse biological activities. These compounds have been screened for antibacterial and anti-inflammatory properties, showing promise in preclinical models .

Scientific Research Applications

Antimicrobial Activity

Benzothiazine derivatives, including the compound , have been evaluated for their antimicrobial properties against various pathogens. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several benzothiazine derivatives using disk diffusion and microdilution methods. The results showed that certain derivatives possessed potent antibacterial effects, making them suitable candidates for further development as antimicrobial agents .

CompoundActivity AgainstMethod Used
Benzothiazine AGram-positive bacteriaDisk diffusion
Benzothiazine BGram-negative bacteriaMicrodilution

Example Synthesis Procedure

A typical synthesis might involve the reaction of a substituted aniline with a suitable aldehyde under acidic conditions to yield the desired benzothiazine derivative. The reaction conditions can be optimized for yield and purity.

Therapeutic Potential

The therapeutic potential of benzothiazine derivatives extends beyond antimicrobial applications. They have shown promise in:

  • Anti-inflammatory Activity : Certain derivatives have been tested for their ability to reduce inflammation in preclinical models.
  • Anticancer Properties : Some studies have indicated that benzothiazine compounds can inhibit cancer cell proliferation through various mechanisms .

Case Study: Anti-inflammatory Activity

In a recent study, a series of benzothiazine derivatives were evaluated for their anti-inflammatory effects in vitro. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone groups at positions 1,2 enhance electrophilicity, enabling nucleophilic attacks. Key observations include:

Reaction TypeConditionsProduct/OutcomeYieldSource
Aromatic substitutionK₂CO₃, DMF, 80°CReplacement of methoxy group with Cl65–72%
Base-mediated deprotonationt-BuOK/THF, refluxFormation of enolate intermediates80%
  • The methoxy group at position 2 undergoes demethylation under strong bases (e.g., t-BuOK), generating reactive phenolate species .

  • Substitution at the 5-methylphenyl group is sterically hindered but feasible with electrophilic reagents.

Cycloaddition and Rearrangement Reactions

The conjugated diene system in the benzothiazine core participates in [4+2] cycloadditions:

Reaction TypeConditionsProductYieldSource
Diaza- -Wittig6 equiv t-BuOK, THF, 25°C1,2-benzothiazine derivatives74–97%
Gabriel-Colman rearrangementNaOH, DMF, 120°CIsomeric benzothiazinones54%
  • The diaza-Wittig rearrangement involves N–N bond cleavage and C–C bond formation, yielding thermodynamically stable benzothiazines .

  • Steric effects from the 4-methylbenzyl group influence regioselectivity in cycloadditions .

Oxidation and Reduction

The sulfone groups remain inert under standard redox conditions, but the imine moiety is reducible:

Reaction TypeConditionsProductYieldSource
NaBH₄ reductionMeOH, 0°CSaturation of the α,β-unsaturated ketone88%
DDQ oxidationCH₂Cl₂, rtOxidation of methyl groups to aldehydes45%
  • Reduction of the exocyclic double bond (E-configuration) proceeds stereoselectively to afford the trans-dihydro derivative.

Acid-Catalyzed Reactions

Protonation of the imine nitrogen enhances electrophilicity:

Reaction TypeConditionsProductYieldSource
Acid hydrolysis20% HCl, H₂O, refluxCleavage of benzothiazine ring92%
Friedel-Crafts alkylationAlCl₃, CHCl₃, 60°CFunctionalization at C-468%
  • Hydrolysis under acidic conditions generates anthranilic acid derivatives .

Coupling Reactions

The amino-methylene group participates in cross-coupling:

Reaction TypeConditionsProductYieldSource
Buchwald-HartwigPd(OAc)₂, Xantphos, K₃PO₄Arylation at the amino group60%
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, dioxaneBiaryl formation at C-355%

Mechanistic Insights

  • Base-induced rearrangements : The diaza- -Wittig reaction proceeds via a six-membered transition state, confirmed by DFT calculations .

  • Acid-mediated hydrolysis : Protonation of the sulfone oxygen increases ring strain, facilitating cleavage .

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